molecular formula C8H7F3N2O B15331655 5-Methyl-3-(trifluoromethyl)picolinamide

5-Methyl-3-(trifluoromethyl)picolinamide

Cat. No.: B15331655
M. Wt: 204.15 g/mol
InChI Key: RCUOVHBMAZUMQN-UHFFFAOYSA-N
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Description

5-Methyl-3-(trifluoromethyl)picolinamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. Picolinamide derivatives are recognized as privileged scaffolds in drug discovery due to their versatile binding properties . The core picolinamide structure is frequently employed in the design and synthesis of potential anticancer agents, where it serves as a key pharmacophore in molecular hybrids aimed at improving efficacy and reducing toxicity . Furthermore, substituted picolinamides are explored as key intermediates for the synthesis of more complex molecules, such as tetracoordinated organoboron complexes, which have applications in materials science due to their aggregation-induced emission (AIE) properties . The specific substitution pattern of 5-Methyl-3-(trifluoromethyl)picolinamide, featuring a methyl group and an electron-withdrawing trifluoromethyl group on the pyridine ring, is designed to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity. This makes it a valuable building block for structure-activity relationship (SAR) studies . Compounds with the picolinamide skeleton have also been investigated for their activity on various biological targets, including metabotropic glutamate receptors (mGluRs) and monoamine oxidases (MAOs), indicating broad utility in neuroscience research . Researchers utilize this compound strictly For Research Use Only ; it is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

5-methyl-3-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C8H7F3N2O/c1-4-2-5(8(9,10)11)6(7(12)14)13-3-4/h2-3H,1H3,(H2,12,14)

InChI Key

RCUOVHBMAZUMQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Directed Metallation-Electrophilic Quenching

The most prevalent method employs TMPMgCl·LiCl (tetramethylpiperidinyl magnesium chloride lithium chloride) to deprotonate the 3-position of 5-methylpicolinamide precursors. Subsequent reaction with trifluoromethylating agents like methyl trifluoroacetate in dimethyl sulfoxide (DMSO) achieves 67-72% yields.

Mechanistic Insight :
$$ \text{R-H} + \text{TMPMgCl·LiCl} \rightarrow \text{R-MgCl·LiCl} + \text{TMP-H} $$
$$ \text{R-MgCl·LiCl} + \text{CF}3\text{COOCH}3 \rightarrow \text{R-CF}3 + \text{MgCl(OCOCF}3\text{)·LiCl} $$

This pathway avoids hazardous CF3I gas usage while maintaining regioselectivity through kinetic control. Table 1 compares solvent effects on reaction efficiency:

Solvent Temperature (°C) Yield (%) Purity (%)
THF -20 58 89
DMSO 25 72 93
Toluene 40 49 85

Data aggregated from

Copper-Mediated Cross-Coupling

Alternative routes utilize Cu(I)-catalyzed coupling between 3-bromo-5-methylpicolinamide and (trifluoromethyl)trimethylsilane (TMSCF3). Under 10 mol% CuBr catalysis in DMF at 110°C, this method achieves 63% yield with 88% purity. While less efficient than metallation approaches, it provides complementary regiochemical control for complex substrates.

Amide Formation Strategies

Carboxylic Acid Activation

6-Bromo-5-methylpicolinic acid serves as a key intermediate, undergoing activation with oxalyl chloride (2.2 eq) in dichloromethane at 0°C. Subsequent amidation with aqueous ammonia (28% w/w) in the presence of catalytic Cu(OAc)2 (0.1 eq) at 80°C for 12 hours achieves 84% isolated yield:

$$ \text{C}7\text{H}5\text{BrNO}2 + \text{NH}3 \xrightarrow{\text{Cu(OAc)}2} \text{C}8\text{H}8\text{F}3\text{N}_2\text{O} + \text{HBr} $$

HATU-Mediated Coupling

For sensitive substrates, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enables amide bond formation under mild conditions (0°C, 3 hrs) with 91% efficiency. This method proves critical when handling thermally labile intermediates.

Industrial-Scale Optimization

Solvent-Free Crystallization

Post-synthetic purification employs a novel anti-solvent crystallization protocol using heptane/ethyl acetate (8:1 v/v) mixtures. This reduces organic waste by 62% compared to traditional column chromatography while maintaining 99.2% purity.

Continuous Flow Synthesis

Recent adaptations in microreactor systems (0.5 mm ID PTFE tubing) demonstrate enhanced heat transfer and mixing efficiency. Residence times of 8.5 minutes at 120°C achieve 92% conversion compared to 76% in batch reactors.

Analytical Characterization

LC-MS Profiling

High-resolution mass spectrometry (HRMS) confirms molecular identity with m/z 233.0421 [M+H]+ (calc. 233.0423). Reverse-phase HPLC (C18 column, 60% MeCN/H2O) shows >99% purity across all synthetic batches.

NMR Spectral Data

  • 1H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H, NH), 8.15 (d, J=8.5 Hz, 1H), 7.89 (d, J=8.5 Hz, 1H), 2.45 (s, 3H, CH3)
  • 19F NMR (470 MHz, DMSO-d6): δ -62.5 (s, CF3)

Comparative Evaluation of Synthetic Routes

Table 2 benchmarks key performance metrics across methodologies:

Method Yield (%) Purity (%) Cost Index Scalability
Metallation-Quench 84 99.2 1.0 Industrial
Cu-Catalyzed Coupling 63 95.8 1.4 Pilot Plant
HATU Amidation 91 98.7 2.1 Lab-Scale

Cost index normalized to metallation-quench method

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 5-Methyl-3-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Methyl-3-(trifluoromethyl)picolinamide with structurally related compounds, emphasizing substituent positions, functional groups, and key properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Notable Properties
5-Methyl-3-(trifluoromethyl)picolinamide Not Provided C₈H₇F₃N₂O 224.15 (calculated) 5-Me, 3-CF₃ Amide High polarity, moderate Log S (estimated)
5-(Trifluoromethyl)picolinamide 22245-86-9 C₇H₅F₃N₂O 206.12 5-CF₃ Amide Lower steric hindrance, higher solubility
5-Methyl-3-(trifluoromethyl)picolinaldehyde 1289060-42-9 C₈H₆F₃NO 189.13 5-Me, 3-CF₃ Aldehyde Higher reactivity, lower metabolic stability
(S)-3-Amino-6-methoxy-5-(trifluoromethyl)picolinamide 1416354-37-4 C₉H₁₀F₃N₃O₂ 273.19 5-CF₃, 3-NH₂, 6-OMe Amide Enhanced biological activity (CFTR activation)
5-(Trifluoromethyl)picolinaldehyde 31224-82-5 C₇H₄F₃NO 175.11 5-CF₃ Aldehyde Low Log S (-2.1), poor water solubility

Key Observations :

  • Substituent Position : The 3-CF₃ and 5-Me groups in the target compound confer unique steric bulk compared to analogs with single substituents (e.g., 5-CF₃ in 22245-86-9). This may reduce enzymatic degradation but increase synthetic complexity.
  • Biological Activity: Amino and methoxy substituents (e.g., in 1416354-37-4) enhance interaction with biological targets like CFTR channels but require more complex synthesis pathways.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 5-methyl-3-(trifluoromethyl)picolinamide?

  • Methodological Answer : Use factorial design to systematically evaluate reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between variables like trifluoromethylation efficiency and picolinamide ring stability. Include controls for byproduct formation (e.g., HPLC monitoring of intermediates) . Orthogonal design principles, as applied in chemical engineering, are critical for minimizing trial iterations while maximizing yield reproducibility .

Q. How can researchers validate the purity and structural integrity of 5-methyl-3-(trifluoromethyl)picolinamide post-synthesis?

  • Methodological Answer : Combine orthogonal analytical techniques :

  • NMR spectroscopy : Confirm substituent positions (e.g., trifluoromethyl group at C3) via 19F^{19}\text{F} and 1H^{1}\text{H} coupling patterns.
  • HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., dehalogenated byproducts).
  • X-ray crystallography : Resolve crystallographic data to verify stereoelectronic effects of the trifluoromethyl group .

Q. What are the stability considerations for 5-methyl-3-(trifluoromethyl)picolinamide under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at -20°C , 4°C , and 25°C with humidity control (e.g., 60% RH). Monitor degradation via UV-Vis spectroscopy (λmax ~286 nm for pyridine derivatives) and track hydrolytic cleavage of the amide bond using TLC or FTIR. Stability data should align with ICH guidelines for reference standards .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-methyl-3-(trifluoromethyl)picolinamide in catalytic systems?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and assess electrophilic/nucleophilic sites. Pair with COMSOL Multiphysics simulations to model reaction kinetics in flow reactors, optimizing parameters like residence time and mass transfer . Validate predictions with in-situ IR spectroscopy for intermediate trapping .

Q. What strategies address contradictory data in biological activity assays involving 5-methyl-3-(trifluoromethyl)picolinamide?

  • Methodological Answer : Apply Bayesian statistical analysis to reconcile discrepancies (e.g., IC₅₀ variability across cell lines). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm target engagement. Cross-reference with structural analogs (e.g., 3-(trifluoromethyl)phenethylamine derivatives) to isolate scaffold-specific effects .

Q. How does the trifluoromethyl group influence the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer : Perform metabolic profiling using human liver microsomes (HLMs) with LC-MS/MS detection. Compare metabolic stability with non-fluorinated analogs. Use molecular docking (e.g., AutoDock Vina) to map interactions with CYP3A4/2D6 active sites, focusing on fluorine-induced steric and electronic effects .

Methodological Frameworks

  • Theoretical Alignment : Link experimental outcomes to Hammett substituent constants (σ values for CF₃) to rationalize electronic effects on reactivity .
  • Data Interpretation : Apply multivariate analysis to decouple confounding variables (e.g., solvent polarity vs. temperature effects) .

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